(6-(Methylthio)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NOS. It is a derivative of pyridine and phenylmethanone, featuring a methylthio group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-(methylthio)pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)phenyl)(pyridin-3-yl)methanone: Similar structure but with the methylthio group on the phenyl ring instead of the pyridine ring.
Phenyl(pyridin-3-yl)methanone: Lacks the methylthio group, making it less reactive in certain chemical reactions
Uniqueness
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the methylthio group at the 6-position of the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The methylthio group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NOS/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
QNKYCWOYMNGIAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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